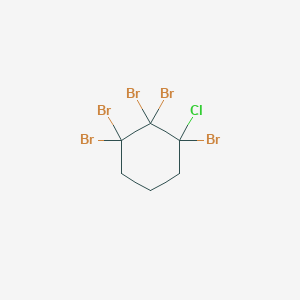
1,1,2,2,3-Pentabromo-3-chlorocyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3-Pentabromo-3-chlorocyclohexane is a halogenated cycloalkane, characterized by the presence of five bromine atoms and one chlorine atom attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3-Pentabromo-3-chlorocyclohexane typically involves the bromination and chlorination of cyclohexane. The process can be carried out through free radical halogenation, where cyclohexane is treated with bromine and chlorine under specific conditions, such as the presence of a radical initiator like UV light or a peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled halogenation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3-Pentabromo-3-chlorocyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of cyclohexanone derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of cyclohexane derivatives with different functional groups.
Reduction: Formation of partially or fully dehalogenated cyclohexane.
Oxidation: Formation of cyclohexanone or other oxidized derivatives.
Scientific Research Applications
1,1,2,2,3-Pentabromo-3-chlorocyclohexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study halogenation reactions and mechanisms.
Biology: Investigated for its potential effects on biological systems, including its role as a halogenated compound in biochemical studies.
Medicine: Explored for its potential use in drug development and as a model compound for studying halogenated drug interactions.
Industry: Utilized in the development of flame retardants and other industrial chemicals due to its halogen content.
Mechanism of Action
The mechanism of action of 1,1,2,2,3-Pentabromo-3-chlorocyclohexane involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include:
Halogen Bonding: Interaction with electron-rich sites on target molecules.
Radical Formation: Generation of free radicals under specific conditions, leading to further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 1,1,2,2-Tetrabromo-3-chlorocyclohexane
- 1,1,2,2,3,3-Hexabromocyclohexane
- 1,1,2,2,3-Tribromo-3-chlorocyclohexane
Uniqueness
1,1,2,2,3-Pentabromo-3-chlorocyclohexane is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. The presence of five bromine atoms and one chlorine atom on the cyclohexane ring makes it a valuable compound for studying halogenation effects and developing halogenated materials.
Properties
CAS No. |
84886-81-7 |
|---|---|
Molecular Formula |
C6H6Br5Cl |
Molecular Weight |
513.08 g/mol |
IUPAC Name |
1,1,2,2,3-pentabromo-3-chlorocyclohexane |
InChI |
InChI=1S/C6H6Br5Cl/c7-4(8)2-1-3-5(9,12)6(4,10)11/h1-3H2 |
InChI Key |
AUTSLLHNWAZVLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C(C1)(Br)Br)(Br)Br)(Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















